Atractyloside Dipotassium Salt

Vue d'ensemble

Description

L'atractyloside (sel de potassium) est un glycoside diterpénique toxique qui peut être isolé des fruits de Xanthium sibiricum . C'est un puissant et spécifique inhibiteur du transport mitochondrial ADP/ATP . Ce composé est connu pour sa capacité à inhiber la phosphorylation oxydative en bloquant le transfert des nucléotides adénosine à travers la membrane mitochondriale .

Applications De Recherche Scientifique

Atractyloside (potassium salt) has several scientific research applications:

Mécanisme D'action

Target of Action

Atractyloside Dipotassium Salt primarily targets the ADP/ATP Translocase (AAT) . AAT is a mitochondrial ADP/ATP carrier that transports ATP from the mitochondrial matrix to the cytoplasm and transports ADP from the cytoplasm to the mitochondrial matrix .

Mode of Action

This compound acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, thereby reducing ATP synthesis . It also inhibits chloride channels from mitochondrial membranes of rat heart .

Biochemical Pathways

The blockage of ANT by this compound may increase the ADP/ATP ratio, which can activate the AMPK-mTORC1-autophagy signaling pathway . This activation promotes lipid degradation in steatosis hepatocytes .

Pharmacokinetics

It’s known that the compound is a toxic diterpenoid glycoside that can be isolated from the fruits of xanthium sibiricum .

Result of Action

This compound treatment can lead to a decrease in the serum AST level, relative weight of liver and epididymal fat, and body weight of high-fat diet (HFD) mice . It can also reduce lipid droplets in HFD mice livers and significantly reduce the TG level in serum and liver of HFD mice .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where mice were fed with a high-fat diet for 8 weeks to induce liver steatosis, this compound was given by intraperitoneal injection . The results showed that this compound could activate autophagy and promote the degradation of lipid droplets in the liver .

Analyse Biochimique

Biochemical Properties

Atractyloside Dipotassium Salt plays a crucial role in biochemical reactions by inhibiting the mitochondrial ADP/ATP translocase. This enzyme is responsible for the exchange of ADP and ATP across the mitochondrial membrane. By inhibiting this enzyme, this compound disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in ADP levels. This compound also inhibits chloride channels in the mitochondrial membranes of rat heart cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial ATP production, which is essential for numerous cellular processes. This disruption can lead to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. For example, the inhibition of ATP production can affect energy-dependent processes such as muscle contraction, ion transport, and biosynthetic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ADP/ATP translocase in the mitochondrial membrane. This binding inhibits the enzyme’s activity, preventing the exchange of ADP and ATP. Additionally, this compound inhibits chloride channels in the mitochondrial membrane, further disrupting mitochondrial function. These interactions lead to a decrease in ATP production and an increase in ADP levels, which can have widespread effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can lead to sustained inhibition of mitochondrial function, resulting in chronic energy deficits and potential cell death. The stability and degradation of this compound in laboratory conditions are important factors to consider when designing experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit mitochondrial function without causing significant toxicity. At high doses, this compound can lead to severe energy deficits, cellular damage, and even death. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. By inhibiting the ADP/ATP translocase, it disrupts the normal exchange of ADP and ATP, leading to altered metabolic flux and changes in metabolite levels. This can affect various metabolic processes, including oxidative phosphorylation, glycolysis, and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and effects on cellular function .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on the ADP/ATP translocase and chloride channels. The compound’s targeting to the mitochondria is likely mediated by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its function and impact on cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'atractyloside (sel de potassium) est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. La principale source est le chardon méditerranéen Atractylis gummifera . Le processus d'isolement implique l'extraction du composé à partir de la matière végétale à l'aide de solvants tels que le méthanol ou l'éthanol, suivi d'étapes de purification telles que la chromatographie .

Méthodes de production industrielle : La production industrielle d'atractyloside (sel de potassium) implique l'extraction à grande échelle de sources végétales. La matière végétale est récoltée, séchée et broyée en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, et l'extrait brut est purifié en utilisant des techniques telles que la chromatographie sur colonne . Le produit final est obtenu sous la forme d'un solide blanc à jaune clair .

Analyse Des Réactions Chimiques

Types de réactions : L'atractyloside (sel de potassium) subit principalement des réactions d'hydrolyse et d'oxydation. Il peut également participer à des réactions de substitution dans des conditions spécifiques .

Réactifs et conditions courantes:

Principaux produits formés :

Produits d'hydrolyse : Composants sucres et aglycone.

Produits d'oxydation : Divers dérivés oxydés de l'atractyloside.

Produits de substitution : Composés avec des groupes fonctionnels substitués.

4. Applications de la recherche scientifique

L'atractyloside (sel de potassium) a plusieurs applications de recherche scientifique :

Industrie : Il est utilisé dans le développement d'inhibiteurs mitochondriaux pour des applications thérapeutiques potentielles.

5. Mécanisme d'action

L'atractyloside (sel de potassium) exerce ses effets en inhibant la translocase mitochondriale ADP/ATP . Cette inhibition bloque l'échange d'ADP et d'ATP à travers la membrane mitochondriale, conduisant à un arrêt de la phosphorylation oxydative et de la production d'énergie . Le composé se lie à la translocase après que l'ATP a été déchargé dans le cytosol et avant que l'ADP ne se lie pour le transport dans la matrice mitochondriale . Cette perturbation de la production d'énergie conduit finalement à la mort cellulaire due à un manque d'ATP .

Composés similaires :

Carboxyatractyloside : Un autre inhibiteur puissant de la translocase mitochondriale ADP/ATP, mais avec un groupe carboxyle au lieu d'un groupe hydroxyle.

Acide chlorogénique : Trouvé dans des sources végétales similaires et possède des propriétés antioxydantes, mais n'inhibe pas le transport ADP/ATP.

Unicité de l'atractyloside (sel de potassium) : L'atractyloside (sel de potassium) est unique en raison de son inhibition spécifique et puissante du transport mitochondrial ADP/ATP . Contrairement à d'autres composés similaires, il a une forte affinité pour la translocase et bloque efficacement l'échange de nucléotides, ce qui en fait un outil précieux dans la recherche mitochondriale .

Comparaison Avec Des Composés Similaires

Carboxyatractyloside: Another potent inhibitor of the mitochondrial ADP/ATP translocase, but with a carboxyl group instead of a hydroxyl group.

Chlorogenic Acid: Found in similar plant sources and has antioxidant properties, but does not inhibit ADP/ATP transport.

Uniqueness of Atractyloside (Potassium Salt): Atractyloside (potassium salt) is unique due to its specific and potent inhibition of mitochondrial ADP/ATP transport . Unlike other similar compounds, it has a high affinity for the translocase and effectively blocks the exchange of nucleotides, making it a valuable tool in mitochondrial research .

Propriétés

Numéro CAS |

102130-43-8 |

|---|---|

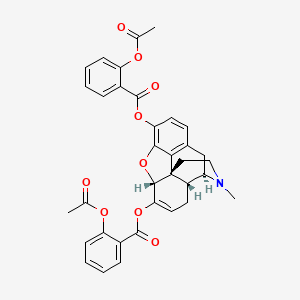

Formule moléculaire |

C30H44K2O16S2 |

Poids moléculaire |

803.0 g/mol |

Nom IUPAC |

dipotassium;[2-[[(1R,9R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26?,28?,29-,30-;;/m1../s1 |

Clé InChI |

IUCNQFHEWLYECJ-HUEDHIAJSA-L |

SMILES isomérique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES canonique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Atractyloside Potassium Salt; Atractyloside Potassium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)